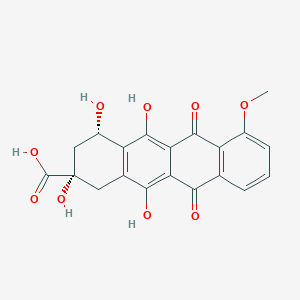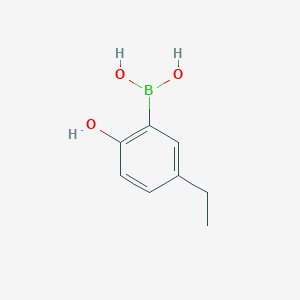
Azane;3-methylbut-2-enyl phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;3-methylbut-2-enyl phosphono hydrogen phosphate is a chemical compound with the molecular formula C5H12O7P2This compound is a derivative of phosphoric acid and is involved in various biochemical pathways, particularly in the synthesis of isoprenoids, which are essential components in many biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbut-2-enyl phosphono hydrogen phosphate typically involves the reaction of 3-methylbut-2-en-1-ol with phosphoric acid derivatives. One common method is the phosphorylation of 3-methylbut-2-en-1-ol using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-methylbut-2-enyl phosphono hydrogen phosphate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
3-methylbut-2-enyl phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions where the phosphono group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and substituted phosphono derivatives. These products have various applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
3-methylbut-2-enyl phosphono hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound plays a role in the biosynthesis of isoprenoids, which are vital for cell membrane integrity and signaling pathways.
Medicine: It is investigated for its potential use in drug development, particularly in targeting metabolic pathways in diseases such as cancer and infectious diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-methylbut-2-enyl phosphono hydrogen phosphate involves its role as an intermediate in the methylerythritol phosphate (MEP) pathway. This pathway is responsible for the biosynthesis of isoprenoids. The compound is converted into isopentenyl diphosphate and dimethylallyl diphosphate by the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase. These products are then used in the synthesis of various isoprenoids, which are essential for cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Isopentenyl diphosphate: A key intermediate in the MEP pathway, similar in structure and function to 3-methylbut-2-enyl phosphono hydrogen phosphate.
Dimethylallyl diphosphate: Another intermediate in the MEP pathway, involved in the synthesis of isoprenoids.
Uniqueness
3-methylbut-2-enyl phosphono hydrogen phosphate is unique due to its specific role in the MEP pathway and its involvement in the biosynthesis of a wide range of isoprenoids. Its ability to undergo various chemical reactions also makes it a versatile compound in chemical synthesis and industrial applications .
Propiedades
Fórmula molecular |
C5H15NO7P2 |
|---|---|
Peso molecular |
263.12 g/mol |
Nombre IUPAC |
azane;3-methylbut-2-enyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2.H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);1H3 |
Clave InChI |
DPJANMSJRVSJKR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOP(=O)(O)OP(=O)(O)O)C.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B13414878.png)


![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)
![(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B13414905.png)

![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)

![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)
![1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B13414950.png)
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)


![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
